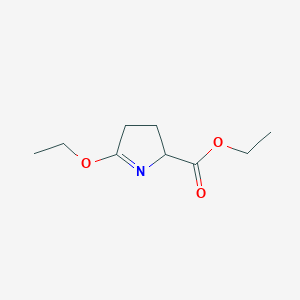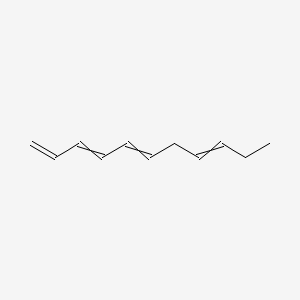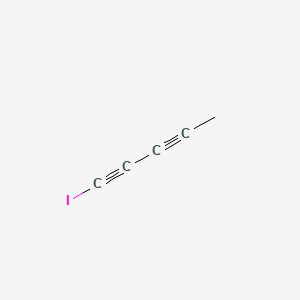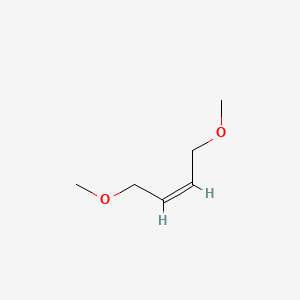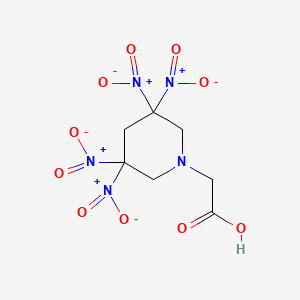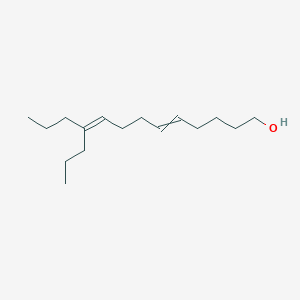
10-Propyltrideca-5,9-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Propyltrideca-5,9-dien-1-ol is a long-chain fatty alcohol with the molecular formula C16H30O. It is characterized by the presence of two double bonds located at the 5th and 9th positions of the trideca chain, and a hydroxyl group at the 1st position. This compound is part of the fatty alcohol family, which are known for their diverse applications in various fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Propyltrideca-5,9-dien-1-ol typically involves multi-step organic reactions. One common method includes the use of Grignard reagents or organolithium compounds to introduce the propyl group at the 10th position. The double bonds can be introduced through selective hydrogenation or dehydrogenation reactions. The hydroxyl group is usually introduced via oxidation of the corresponding alkene or through hydroboration-oxidation reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods may include the use of catalysts to improve yield and selectivity. The process typically involves the use of high-pressure reactors and controlled temperature conditions to ensure the desired product is obtained with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
10-Propyltrideca-5,9-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of double bonds.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of 10-propyltrideca-5,9-dienal or 10-propyltrideca-5,9-dienoic acid.
Reduction: Formation of 10-propyltridecan-1-ol.
Substitution: Formation of 10-propyltrideca-5,9-dien-1-chloride or 10-propyltrideca-5,9-dien-1-bromide.
Wissenschaftliche Forschungsanwendungen
10-Propyltrideca-5,9-dien-1-ol has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of 10-Propyltrideca-5,9-dien-1-ol involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and ion transport. The hydroxyl group can also participate in hydrogen bonding, further affecting the compound’s interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Propyltridecan-1-ol: Lacks the double bonds present in 10-Propyltrideca-5,9-dien-1-ol.
10-Propyltrideca-5,9-dien-1-chloride: Contains a chloride group instead of a hydroxyl group.
10-Propyltrideca-5,9-dienal: Contains an aldehyde group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both double bonds and a hydroxyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not observed in similar compounds .
Eigenschaften
CAS-Nummer |
50744-64-4 |
|---|---|
Molekularformel |
C16H30O |
Molekulargewicht |
238.41 g/mol |
IUPAC-Name |
10-propyltrideca-5,9-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-3-12-16(13-4-2)14-10-8-6-5-7-9-11-15-17/h5-6,14,17H,3-4,7-13,15H2,1-2H3 |
InChI-Schlüssel |
VFBQBIBMXSKCFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=CCCC=CCCCCO)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


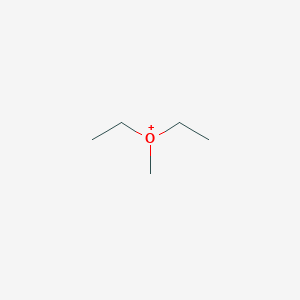
![2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14664996.png)
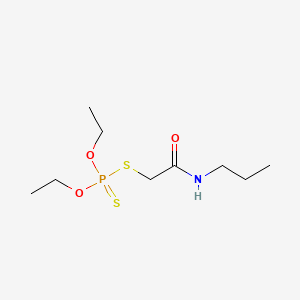
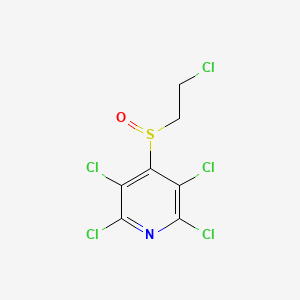
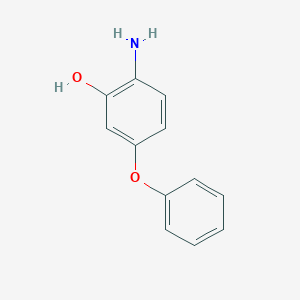
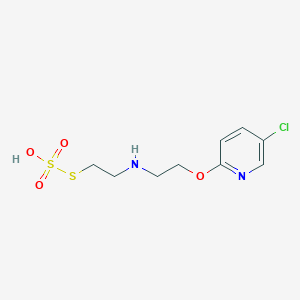
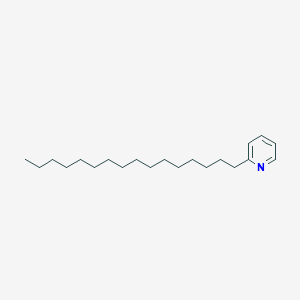

![1-Phenylspiro[2.6]nona-4,6,8-triene](/img/structure/B14665032.png)
